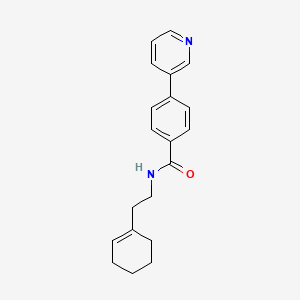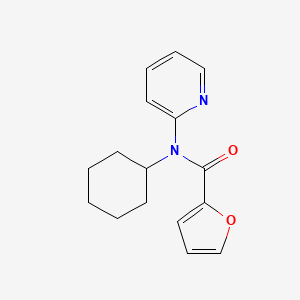
N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is known for its unique structure and properties, which make it a promising candidate for developing new drugs and therapies.
Mécanisme D'action
The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide is not fully understood. However, several studies have suggested that the compound exerts its effects by targeting specific molecular pathways involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cancer progression. It also modulates the activity of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cancer progression. It also modulates the activity of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival. In vivo studies have shown that this compound exhibits anti-inflammatory, anticancer, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide in lab experiments include its unique structure and properties, which make it a promising candidate for developing new drugs and therapies. The compound has been extensively studied for its activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. However, there are some limitations to using this compound in lab experiments. For example, the synthesis of this compound requires specific conditions and reagents, which can be challenging to obtain. In addition, the mechanism of action of the compound is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide. One area of interest is the development of new drugs and therapies based on the compound's unique structure and properties. Several studies have reported its activity against various diseases, including cancer, inflammation, and neurodegenerative disorders, which makes it a promising candidate for drug development. Another area of interest is the elucidation of the compound's mechanism of action, which could provide insights into its therapeutic potential. Further studies are also needed to investigate the compound's pharmacokinetics and toxicity in vivo, which are important factors to consider in drug development.
Méthodes De Synthèse
The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide involves a series of chemical reactions that require specific conditions and reagents. The most common method for synthesizing this compound is through the reaction of 4-bromopyridine-3-carboxylic acid with cyclohexene in the presence of a palladium catalyst. The resulting product is then treated with N,N-diethylformamide and ammonium carbonate to obtain the final product. Other methods, such as the use of different catalysts and reagents, have also been reported in the literature.
Applications De Recherche Scientifique
N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported its activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(22-14-12-16-5-2-1-3-6-16)18-10-8-17(9-11-18)19-7-4-13-21-15-19/h4-5,7-11,13,15H,1-3,6,12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAZPTRRKHANCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
![2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7543902.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)
![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)
![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7543929.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)


![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)